(2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide
Description
The compound "(2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide" is a bis-cinnamamide derivative featuring two (2E)-3-phenylprop-2-enamide moieties linked via a naphthalen-2-yl scaffold. These compounds are synthesized via N-acylation reactions, often yielding products with high purity and defined stereochemistry (e.g., 79% yield in ). Key structural features include:
- Planar α,β-unsaturated carbonyl groups (E-configuration), enabling Michael addition reactivity.
- Aromatic substitutions (phenyl, naphthyl, halogenated rings) that modulate lipophilicity and electronic properties.
- Amide linkages, which enhance stability and facilitate hydrogen bonding.
Properties
IUPAC Name |
(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c31-27(17-15-21-9-3-1-4-10-21)29-25-19-23-13-7-8-14-24(23)20-26(25)30-28(32)18-16-22-11-5-2-6-12-22/h1-20H,(H,29,31)(H,30,32)/b17-15+,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHAHYGSHMHTA-YTEMWHBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the naphthalene derivative, followed by the introduction of the phenylprop-2-enoyl group through a series of condensation reactions. The reaction conditions usually require the use of catalysts and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Structural Features
- Amide Bond : The presence of an amide bond contributes to the compound's stability and biological activity.
- Aromatic Systems : The multiple aromatic rings enhance interactions with biological targets, potentially leading to increased efficacy in therapeutic applications.
Example Synthesis Protocol
A general synthesis protocol may include:
- Reacting a phenylpropene derivative with an amine under acidic conditions.
- Purifying the product using chromatography techniques.
Medicinal Chemistry
Research indicates that (2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide exhibits several promising biological activities:
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Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives with similar structures have shown cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values indicating significant potency.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 K562 (Leukemia) 8.0 - Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways associated with cancer progression, such as histone deacetylases (HDACs). This inhibition could lead to altered gene expression patterns beneficial for cancer treatment.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Effects :
- Enzyme Inhibition Research :
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Naphthalenyl derivatives (e.g., ) exhibit higher melting points (228–230°C) due to increased aromatic stacking.
- Trifluoromethyl (CF3) substitutions () enhance lipophilicity (log P = 4.2–5.1) and antimicrobial activity.
- Halogenation (Br, Cl) improves antiplasmodial activity (IC50 = 0.58 µM for Compound 24).
Key Trends :
- Electron-withdrawing groups (CF3, NO2) enhance antimicrobial potency but may increase cytotoxicity.
- Meta-substitutions on the anilide ring favor antibacterial activity, while ortho-substitutions improve anti-inflammatory effects.
- Lipophilicity (log D7.4 ≈ 3.5–4.5) correlates with improved membrane penetration but must be balanced to avoid cytotoxicity.
Physicochemical and ADMET Properties
Insights :
- The naphthalenyl scaffold in the target compound may further reduce solubility but improve target binding via π-π interactions.
- Chlorinated analogs () show a 10-fold increase in antibacterial activity compared to non-chlorinated derivatives.
Biological Activity
Overview
(2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple aromatic rings and an amide functional group, which is essential for its biological activity. The presence of phenyl and naphthalenyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body, modulating their activity and leading to various biological effects. The interactions may involve:
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes or disease pathways.
Anticancer Properties
Research indicates that derivatives related to this compound exhibit significant cytotoxic activity against various cancer cell lines. Naphthoquinone derivatives, structurally similar to this compound, have demonstrated potent activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have shown that compounds with similar structures can lead to cell cycle arrest and increased reactive oxygen species (ROS) production in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against a range of bacteria and fungi, indicating potential for development as antimicrobial agents .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in several studies. Compounds with similar characteristics have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .
Case Studies
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Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
The study concluded that the compound's mechanism involves apoptosis induction through the activation of caspase pathways .
Cell Line IC50 (µM) MCF7 (Breast) 15 HeLa (Cervical) 12 A549 (Lung) 18 - Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Research Findings
Recent investigations into the biological properties of this compound have revealed promising results:
- Anticancer Activity : Research published in peer-reviewed journals indicates that similar compounds can inhibit tumor growth in xenograft models by affecting angiogenesis and metastasis .
- Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity in animal models at therapeutic doses, supporting its further development as a potential therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide, and how do reaction conditions influence yield?
Methodological Answer : The compound’s synthesis involves multi-step coupling reactions, typically starting with naphthalen-2-amine derivatives and (2E)-3-phenylprop-2-enoyl chloride. Key steps include:
- Amidation : Reacting 3-aminonaphthalen-2-ol with (2E)-3-phenylprop-2-enoyl chloride under anhydrous conditions (e.g., DMF, K₂CO₃) to form the intermediate amide .
- Second Amidation : Introducing the second (2E)-3-phenylprop-2-enamide group via nucleophilic substitution, requiring precise stoichiometric control to avoid over-substitution .
Yield optimization can be achieved using Design of Experiments (DoE) principles, such as factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the (E)-configuration of the double bonds (coupling constants: J = 12–16 Hz for trans substituents) and verify naphthalene substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 413.45 g/mol) and detects impurities via isotopic patterns .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .
Q. What are the common reactivity patterns of the enamide and naphthalene moieties in this compound?
Methodological Answer :
- Enamide Reactivity : Susceptible to hydrolysis under acidic/basic conditions, necessitating anhydrous storage. The α,β-unsaturated carbonyl group participates in Michael additions or Diels-Alder reactions .
- Naphthalene Reactivity : Electrophilic substitution (e.g., nitration, sulfonation) at the 1- and 4-positions, though steric hindrance from the amide groups may limit reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the naphthalene-linked diamide structure be addressed?
Methodological Answer : Regioselectivity issues arise due to competing substitution at the naphthalene 1-, 2-, and 4-positions. Strategies include:
- Directing Groups : Introducing temporary protecting groups (e.g., nitro or methoxy) to steer amidation to the desired position .
- Computational Modeling : Using DFT calculations to predict reactive sites based on electron density maps .
- Flow Chemistry : Continuous flow reactors enhance control over reaction kinetics, reducing side-product formation .
Q. What experimental and computational methods resolve contradictions in reported bioactivity data for this compound?
Methodological Answer : Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may stem from:
- Impurity Profiles : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed enamides) .
- Conformational Analysis : Molecular dynamics simulations can model ligand-receptor interactions, identifying bioactive conformers .
- Dose-Response Reproducibility : Standardize assay protocols (e.g., cell line passage number, solvent controls) using factorial design validation .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted for functionalizing the naphthalene core without degrading the enamide groups?
Methodological Answer :
- Protection Strategies : Temporarily protect enamides as tert-butyl carbamates during palladium-catalyzed coupling .
- Mild Conditions : Use low-temperature (0–25°C), aqueous-organic biphasic systems with Pd(PPh₃)₄ to minimize enamide hydrolysis .
- Post-Functionalization Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate coupled products .
Q. What methodologies quantify the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
Q. How can computational tools (e.g., DFT, molecular docking) predict and validate this compound’s interactions with biological targets?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., kinases) based on the compound’s geometry and charge distribution .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize synthesis .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer :
Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
